molecular formula C16H21NO B1444164 2-(4-Tert-butylphenyl)-4-methyl-3-oxopentanenitrile CAS No. 1177093-19-4

2-(4-Tert-butylphenyl)-4-methyl-3-oxopentanenitrile

Cat. No. B1444164
CAS RN: 1177093-19-4
M. Wt: 243.34 g/mol
InChI Key: CHOHTBUYXXFTDS-UHFFFAOYSA-N
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Description

2-(4-Tert-butylphenyl)-4-methyl-3-oxopentanenitrile (2-TBMOPN) is a synthetic organic compound belonging to the class of nitriles. It is a colorless, odorless, crystalline solid with a melting point of 61°C and a molecular weight of 252.31 g/mol. 2-TBMOPN has a wide range of applications and is used in the synthesis of drugs, fragrances, and other compounds.

Scientific Research Applications

1. Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry

2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile (DCTB) serves as an excellent nonprotic matrix for labile compounds in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-TOFMS). It's especially effective for substituted fullerenes due to its low onset of ion production, functioning primarily as an electron transfer agent (Ulmer, Mattay, Torres-Garcia, & Luftmann, 2000).

2. Photopolymerization and 3D Printing Applications

2,5-diethylene-cyclopentane-1-one-based dyes, when combined with bis(4-tert-butylphenyl) components, can be utilized in photopolymerization processes. This combination shows significant potential in 3D printing applications, particularly in light-emitting diode (LED) technology (Chen et al., 2021).

3. Electrochemical Reactivity Studies

The electrochemical reactivity of various tert-butylphenol compounds, including 2-(4-Tert-butylphenyl)-4-methyl-3-oxopentanenitrile, has been studied. These studies involve analyzing their interactions with superoxide anion radicals and examining their effectiveness as radical quenchers (Zabik, Anwar, Ziu, & Martic-Milne, 2019).

4. Analysis of Various Analytes

DCTB has been effectively used in the analysis of various compounds including coordination compounds, organometallics, and macrocycles. This approach offers advantages over traditional techniques like fast-atom bombardment (FAB) and liquid secondary ion mass spectrometry (LSIMS), particularly for conjugated organic compounds (Wyatt, Stein, & Brenton, 2006).

properties

IUPAC Name

2-(4-tert-butylphenyl)-4-methyl-3-oxopentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO/c1-11(2)15(18)14(10-17)12-6-8-13(9-7-12)16(3,4)5/h6-9,11,14H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHOHTBUYXXFTDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C(C#N)C1=CC=C(C=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Tert-butylphenyl)-4-methyl-3-oxopentanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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